Fosfadecin

描述

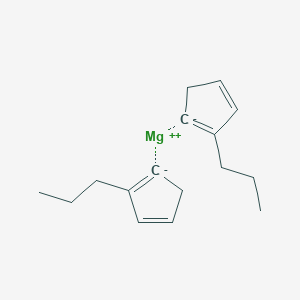

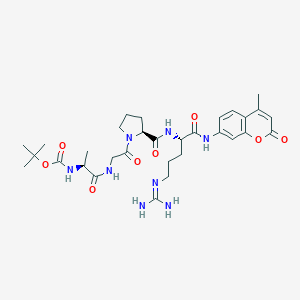

Fosfadecin is a compound with the molecular formula C13H19N5O10P2 . It is a nucleotide antibiotic that has been isolated from the culture filtrates of Pseudomonas viridiflava PK-5 . It has shown antibacterial activity against both Gram-positive and Gram-negative bacteria .

Synthesis Analysis

The biosynthesis of Fosfadecin, which is a representative phosphonate natural product, includes a recent breakthrough to find a missing link in the biosynthetic pathway that had been a mystery for a quarter-century . Further studies on the chemoenzymatic synthesis of phosphonate derivatives are expanding the repertoires of phosphonates and the related biosynthetic machinery .

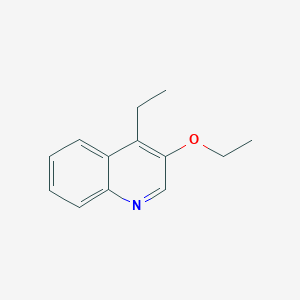

Molecular Structure Analysis

The molecular structure of Fosfadecin is characterized by a direct bond between a phosphorus atom and a carbon atom, which is a characteristic feature of phosphonates . The exact mass of Fosfadecin is 467.06071582 g/mol .

Physical And Chemical Properties Analysis

Fosfadecin has a molecular weight of 467.27 g/mol, a Hydrogen Bond Donor Count of 5, a Hydrogen Bond Acceptor Count of 14, and a Rotatable Bond Count of 7 . Its Topological Polar Surface Area is 225 Ų .

科学研究应用

治療感染的替代方案: 磷霉素正在被研究作为一种潜在的替代方案,用于治疗由ESBL-EC(产生广谱β-内酰胺酶的大肠埃希菌)引起的细菌性尿路感染。 (Rosso-Fernández等人,2015).

对多药耐药细菌的有效性: 用于治疗由敏感和多药耐药细菌引起的感染。有趣的是,虽然磷霉素在体外容易产生耐药性,但在体内较少见(Falagas et al., 2019)。

在全身感染中的应用: 磷霉素已经证明对生物膜具有抗菌活性,并且具有免疫调节作用,这表明其在各种类型的全身感染中的潜在用途(Roussos et al., 2009)。

在兽医药物中的应用: 这种抗生素也用于治疗人类和动物中的各种细菌感染,突显了其广谱性质 (Pérez等人,2014).

广谱和低毒性: 磷霉素以其广谱、杀菌性质和低毒性而闻名,这使其成为尿路感染和其他适应症的首选选择(Silver, 2017)。

治疗尿路和多药耐药感染: 它对革兰氏阳性和阴性细菌均有效,使其成为尿路感染和多药耐药感染的可行选择(Michalopoulos et al., 2011)。

磷霉素和磷胞苷的抗菌活性: 细菌产生的磷胞苷和磷胞苷,都被发现对革兰氏阳性和阴性细菌表现出抗菌活性,尽管它们的活性比磷霉素和磷氧氟沙星要弱(Katayama et al., 1990)。

作用机制

Although the specific mechanism of action for Fosfadecin is not detailed in the available literature, it is known that phosphonate antibiotics like Fosfadecin can inhibit cell wall synthesis in bacteria . This is achieved by inhibiting an early stage in cell wall synthesis, specifically the enzyme phosphoenolpyruvate synthetase, thereby interfering with the production of peptidoglycan .

安全和危害

When handling Fosfadecin, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

未来方向

There is growing interest in the use of phosphonate antibiotics like Fosfadecin against multidrug-resistant pathogens . Studies are urgently needed to gather essential pharmacological information and understand the mechanisms of resistance . Furthermore, based on published pharmacokinetic parameters, simulations have been performed for several multiple-dose regimens, which might lead to the future use of Fosfadecin for treating complicated infections with multidrug-resistant bacteria .

属性

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(3-methyloxiran-2-yl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O10P2/c1-5-13(26-5)29(21,22)28-30(23,24)25-2-6-8(19)9(20)12(27-6)18-4-17-7-10(14)15-3-16-11(7)18/h3-6,8-9,12-13,19-20H,2H2,1H3,(H,21,22)(H,23,24)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKKASKVRUMAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923602 | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(3-methyloxiran-2-yl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fosfadecin | |

CAS RN |

120909-50-4 | |

| Record name | Fosfadecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120909504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(3-methyloxiran-2-yl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)

![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)